molecular formula C18H26N2O4 B2391530 Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate CAS No. 2411335-90-3

Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate

Cat. No.: B2391530
CAS No.: 2411335-90-3
M. Wt: 334.416
InChI Key: GVPVOQKRCFRJGK-AATRIKPKSA-N
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Description

Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the starting materials undergo a series of reactions to form the final product . The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) for reduction processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can yield secondary amines, while oxidation can produce corresponding oxidized derivatives .

Scientific Research Applications

Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-20(2)13-5-6-17(21)19-16(18(22)24-4)12-9-14-7-10-15(23-3)11-8-14/h5-8,10-11,16H,9,12-13H2,1-4H3,(H,19,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPVOQKRCFRJGK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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